
Itaconic anhydride
Overview
Description
Itaconic anhydride is a cyclic anhydride derived from itaconic acid, an unsaturated dicarboxylic acid. It is a colorless, crystalline solid that dissolves in many polar organic solvents and hydrolyzes to form itaconic acid . This compound has gained attention as a bio-based platform chemical and building block due to its renewable origins and versatile applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Itaconic anhydride can be synthesized through the pyrolysis of citric acid. Rapid heating of citric acid monohydrate yields this compound in modest yields (37-47%) along with the thermodynamically more stable citraconic anhydride . Another method involves heating anhydrous citric acid to 260°C in a vacuum, producing a mixture of itaconic and citraconic anhydride .
Industrial Production Methods: More productive industrial processes utilize biotechnologically accessible itaconic acid. This method yields up to 98% this compound at temperatures of 165-180°C and pressures of 10-30 mmHg in the presence of catalytic quantities of strong acids, such as concentrated sulfuric acid . To avoid overheating and higher proportions of citraconic anhydride, the dehydration reaction can also be carried out in higher boiling aromatic solvents like toluene or xylene in the presence of acidic montmorillonite .
Chemical Reactions Analysis
Isomerization
At temperatures above its melting point, itaconic anhydride converts to citraconic anhydride . Isomerization can also occur at lower temperatures in the presence of tertiary amines .
Hydrolysis
This compound hydrolyzes in water to form itaconic acid .
Ring-Opening Reactions
- With Alcohols: this compound reacts regioselectively with alcohols at position 3, resulting in corresponding esters . Previous studies show that the reaction of this compound with an alcohol regioselectively gives the ester furthest from the alkene .
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With Amines: this compound reacts regioselectively with amines at position 3 to form the corresponding amides . A schematic of this compound reacting with a primary amine can be seen in Figure 1 .
Reactant Product Primary amine Itaconimide - With Thiols: Nucleophiles such as thiols easily undergo addition to the methylene group of this compound .
Diels-Alder Reactions
This compound acts as a dienophile in Diels-Alder reactions . It readily undergoes cycloaddition reactions with dienes such as cyclopentadiene and furfuryl alcohol .
- Furans: this compound and furfuryl alcohol can be efficiently converted to a single Diels-Alder adduct .
- Cyclopentadiene: Otto Diels and Kurt Alder described the addition of this compound to cyclopentadiene in 1928 .
Friedel-Crafts Acylation
This compound reacts with aromatics like benzene via Friedel-Crafts acylation. Ring-opening occurs at the carbonyl group further from the methylene group (at the 3-position) .
Polymerization
This compound can be polymerized in the presence of a radical initiator . It can also be used as a monomer for lipase-catalyzed ring-opening addition condensation polymerization (ROACP) .
Other reactions
- Treatment of this compound with phosphorus pentachloride (PCl5) yields itaconic acid dichloride (itaconyl chloride), useful for forming polyamides with reactive vinylidene groups and diamines .
- Bromination of this compound followed by dehydrobromination produces 2-bromomethylmaleic anhydride .
- This compound can be used in the synthesis of heterocycles .
Scientific Research Applications
Itaconic anhydride has diverse applications in scientific research, including:
Chemistry: Used as a bio-based compatibilizer for thermosetting resins and in the production of reactive polyesters.
Biology: Employed in the immobilization of enzymes such as β-glucosidase.
Industry: Utilized in the production of packaging materials
Biological Activity
Itaconic anhydride (IA) is a compound derived from itaconic acid, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial properties, and its role in various biochemical pathways.
Overview of this compound
This compound is a colorless solid that can be synthesized from itaconic acid through dehydration. It is utilized in various applications, including as a compatibilizer in polymer composites and as a potential bio-based monomer in sustainable chemistry. Its biological activity is primarily attributed to its structural properties, which allow it to interact with cellular processes.
Anti-Inflammatory Effects
Research indicates that itaconic acid, the precursor to this compound, exhibits significant anti-inflammatory properties. A study demonstrated that itaconic acid promotes the pentose phosphate pathway (PPP) in macrophages, leading to increased production of reactive oxygen species (ROS). This process enhances the expression of anti-inflammatory genes such as A20, which subsequently reduces the levels of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α .
Table 1: Summary of Anti-Inflammatory Mechanisms
Mechanism | Effect |
---|---|
Promotion of PPP | Increased NADPH oxidase activity |
ROS Production | Enhanced expression of anti-inflammatory genes |
Cytokine Reduction | Decreased IL-6, IL-1β, TNF-α levels |
Antibacterial Activity
This compound has also been shown to possess antibacterial properties. It inhibits the growth of pathogenic bacteria such as Salmonella typhimurium by enhancing ROS production in cells. The elevated ROS levels disrupt bacterial metabolism and contribute to pathogen control .
Case Study: Antibacterial Efficacy
In vitro studies revealed that treatment with itaconic acid significantly reduced bacterial viability in cultures infected with Salmonella typhimurium. The mechanism was linked to ROS-induced oxidative stress within bacterial cells, leading to their death.
Applications in Biomedicine
The unique properties of this compound make it a candidate for applications in biomedicine. Its ability to modulate inflammatory responses suggests potential uses in treating inflammatory diseases and infections. Further research is needed to explore its efficacy and safety in clinical settings.
Q & A
Basic Research Questions
Q. How is the cytotoxicity of itaconic anhydride and its copolymers evaluated in cancer cell lines?
Cytotoxicity is typically assessed using viability assays such as the Trypan blue exclusion method. For example, in A549 lung adenocarcinoma cells, this compound and its polymers are tested at varying concentrations, with viability percentages calculated as the mean of three biological replicates. Statistical significance is determined via Student’s t-test (P < 0.05). Data from such studies show minimal cytotoxicity for this compound (92.6% viability) compared to its derivatives .
Q. What methods are used to synthesize copolymers of this compound and methyl methacrylate (MMA)?
Free radical copolymerization in solution at 60–70°C with α,α’-azobisisobutyronitrile (AIBN) as an initiator is standard. Reactivity ratios (e.g., rITA = 1.35 ± 0.11 and rMMA = 0.22 ± 0.22 via Fineman–Ross method) indicate a statistical copolymer structure. Post-polymerization modifications, such as amidation with di-n-butyl amine, are performed under anhydrous conditions to prevent hydrolysis .
Q. How can this compound be functionalized to create biodegradable materials?
this compound is copolymerized with methacrylate-terminated poly(lactic acid) (PLA) macromonomers via free radical polymerization. The resulting copolymers (85–15 mol% anhydride) exhibit glass transition temperatures (31–73°C) and biodegradability, making them suitable for biomedical applications. Retention of the cyclic anhydride group is critical for subsequent hydrolysis or enzymatic degradation .
Q. What analytical techniques confirm the structure and purity of synthesized this compound?
Melting point analysis (68–70°C), <sup>1</sup>H-NMR, and FTIR spectroscopy are standard. For example, IR peaks at 1850 cm<sup>−1</sup> (C=O stretching of anhydride) and 1630 cm<sup>−1</sup> (C=C stretching) confirm structural integrity. Purification via recrystallization from chloroform under anhydrous conditions minimizes hydrolysis .
Advanced Research Questions
Q. How do monomer reactivity ratios influence the design of this compound-based copolymers?
Reactivity ratios determine copolymer composition and sequence distribution. For this compound-MMA systems, the Mayo–Lewis method yields rITA = 1.27 ± 0.38 and rMMA = 0.10 ± 0.05, suggesting MMA incorporates less readily. Contradictions in reported ratios (e.g., rITA = 0.99 ± 0.40 in bulk polymerization) highlight solvent and temperature dependencies, necessitating system-specific optimization .
Q. What challenges arise during post-polymerization amidation of this compound copolymers?
Amidation with amines (e.g., di-n-butyl amine) can yield two isomers due to ring-opening at different carbonyl groups. Isomer 1 predominates (>90%), but trace amounts of isomer 2 form, complicating purification. Strong bases in polar solvents accelerate isomerization to citraconic anhydride, requiring careful control of reaction conditions .
Q. How can enzymatic kinetic resolution achieve enantioselective ring-opening of this compound?
Pseudomonas cepacia lipase (PCL) catalyzes regioselective reactions with chiral arylalkyl carbinols (e.g., rac-16-25) to produce enantioenriched 4-monoesters. This method avoids racemization and achieves high enantiomeric excess (ee >90%), offering a sustainable route to chiral building blocks .
Q. What analytical strategies resolve contradictions in thermal decomposition products of this compound?
TG-MS and TG-FTIR identify gaseous products (e.g., CO2, H2O) from dehydration/decarboxylation. Citraconic and this compound isomers form during decomposition, but overlapping spectral features (e.g., IR bands at 1850 cm<sup>−1</sup>) necessitate complementary techniques like DSC to distinguish structural changes .
Q. How does this compound enhance crosslinking in bio-based epoxy thermosets?
In catalyst-free systems, this compound reacts with maleic anhydride and glycerol via monoesterification at 90°C, forming malleable networks. The anhydride’s dual functionality (C=C and cyclic anhydride) enables covalent adaptable networks, improving recyclability in carbon fiber composites .
Q. Why do discrepancies exist in reported cytotoxicity data for this compound polymers?
Variability arises from differences in polymer composition (e.g., IA vs. TAG copolymers), molecular weight, and hydrolysis rates. For instance, poly(ITA-co-MMA) modified with di-n-butyl amine shows altered solubility and bioactivity, emphasizing the need for standardized characterization protocols .
Q. Methodological Considerations
- For copolymer synthesis : Optimize monomer feed ratios and solvent polarity to control reactivity ratios. Use AIBN in toluene at 60°C for balanced incorporation .
- For cytotoxicity assays : Include triplicate biological replicates and validate statistical models (e.g., ANOVA for multi-group comparisons) to ensure reproducibility .
- For thermal analysis : Combine TG-MS with <sup>13</sup>C NMR to track isomerization pathways and quantify decomposition products .
Properties
IUPAC Name |
3-methylideneoxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNISBHGPNMTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25300-97-4 | |
Record name | 2,5-Furandione, dihydro-3-methylene-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25300-97-4 | |
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DSSTOX Substance ID |
DTXSID8062230 | |
Record name | 2,5-Furandione, dihydro-3-methylene- | |
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Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or white crystalline powder; [Alfa Aesar MSDS] | |
Record name | Itaconic anhydride | |
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CAS No. |
2170-03-8, 25300-97-4 | |
Record name | Itaconic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2170-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Itaconic anhydride | |
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Record name | Itaconic anhydride | |
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Record name | NSC43972 | |
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Record name | 2,5-Furandione, dihydro-3-methylene- | |
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Record name | 2,5-Furandione, dihydro-3-methylene- | |
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Record name | Itaconic anhydride | |
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Record name | ITACONIC ANHYDRIDE | |
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Retrosynthesis Analysis
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